![molecular formula C8H17NO B2693247 (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine CAS No. 2248172-92-9](/img/structure/B2693247.png)
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine, also known as EtAM, is a synthetic compound that belongs to the class of amines. It has gained significant attention in recent years due to its potential applications in scientific research. EtAM is a chiral molecule, meaning it has two mirror image forms. The (2R)-enantiomer of EtAM is the active form and has been found to exhibit interesting biological properties.
Wirkmechanismus
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine acts as an agonist for GPR35, a receptor that is expressed in various tissues throughout the body, including the immune system, gastrointestinal tract, and central nervous system. Upon binding to GPR35, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine activates downstream signaling pathways that lead to various physiological effects.
Biochemical and Physiological Effects:
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to modulate the immune response and exhibit anti-cancer properties. Additionally, (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to have an impact on the cardiovascular system, with studies showing that it can lower blood pressure and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine in scientific research is its selectivity for GPR35. This allows researchers to study the specific effects of GPR35 activation without the potential confounding effects of other receptors. However, one limitation of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine is its relatively low potency compared to other GPR35 agonists. This can make it challenging to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine. One area of interest is its potential as a therapeutic agent for various diseases, including inflammatory bowel disease, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine on GPR35 and its downstream signaling pathways. Finally, the development of more potent GPR35 agonists could provide new tools for studying the physiological effects of GPR35 activation.
Synthesemethoden
The synthesis of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine involves the reaction of 3-ethyloxetan-3-ol with (2R)-2-amino-1-propanol in the presence of a catalyst. This reaction produces the (2R)-enantiomer of (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has been found to exhibit interesting biological properties, making it a promising candidate for scientific research. It has been shown to act as a selective agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is a relatively new receptor that has been implicated in various physiological processes, including inflammation, pain, and cancer. (2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
(2R)-2-(3-ethyloxetan-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(5-10-6-8)7(2)4-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHWATGKDCRHKD-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.